molecular formula C18H16ClN3O2 B2694652 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 1029744-50-0

1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2694652
CAS No.: 1029744-50-0
M. Wt: 341.8
InChI Key: GVHFWEGIUQXLGR-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative featuring a 4-chlorophenyl group at position 1 and a 2-methoxybenzylamino substituent at position 3 of the heterocyclic core. Dihydropyrazinones are nitrogen-containing heterocycles with demonstrated pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-24-16-5-3-2-4-13(16)12-21-17-18(23)22(11-10-20-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHFWEGIUQXLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 2-methoxyphenylmethylamino group: This step can be carried out through a nucleophilic substitution reaction, where the amino group is introduced to the pyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one. The compound has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

  • Case Study: Cytotoxicity Evaluation
    • A study conducted on breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Cell Line IC50 (µM) Mechanism of Action
MCF-715.4Apoptosis induction
HeLa12.9Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features contribute to its ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

  • Case Study: Antimicrobial Testing
    • In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, indicating effective antimicrobial activity .
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

  • Case Study: Neuroprotection in Animal Models
    • Experiments on rodent models of neurodegeneration showed that administration of the compound reduced oxidative stress markers and improved cognitive function .

Synthesis and Functionalization

The synthesis of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves multi-step reactions starting from readily available precursors. The functionalization of the pyrazinone core allows for the introduction of various substituents that can enhance biological activity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenyl [(2-Methoxyphenyl)methyl]amino C₁₈H₁₅ClN₃O₂ 340.79 Moderate steric bulk, electron-withdrawing Cl, H-bond donor from methoxy
1-(3-Fluoro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one 3-Fluoro-4-methylphenyl [(2-Methoxyphenyl)methyl]amino C₁₉H₁₈FN₃O₂ 339.36 Increased lipophilicity (F, methyl), potential enhanced membrane permeability
1-(3-Chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one 3-Chloro-4-methylphenyl [(2-Methoxyphenyl)methyl]amino C₁₉H₁₇ClN₃O₂ 354.81 Steric hindrance from methyl, Cl for stronger electron withdrawal
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one 4-Chlorophenylmethyl (side chain) [2-(3,4-Dimethoxyphenyl)ethyl]amino C₂₁H₂₂ClN₃O₃ 405.87 Bulky dimethoxy group, extended side chain for potential receptor interaction
Key Observations:

Substituent Effects on Position 1: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, which may stabilize the heterocyclic core and influence binding interactions. The 3-chloro-4-methylphenyl analog () combines Cl’s electronegativity with methyl’s steric hindrance, possibly affecting solubility and target engagement .

Substituent Effects on Position 3: The target compound’s 2-methoxybenzylamino group offers a hydrogen-bond donor (methoxy oxygen) and moderate steric bulk. The 2-(3,4-dimethoxyphenyl)ethylamino group in ’s compound introduces two methoxy groups, enhancing hydrogen-bonding capacity and hydrophilicity, albeit with increased molecular weight .

Biological Activity

The compound 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one , often referred to as C-1 , is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of C-1 can be described as follows:

  • Molecular Formula : C17H18ClN3O
  • IUPAC Name : 1-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

C-1 exhibits its biological activity primarily through the modulation of various neurotransmitter systems. Preliminary studies suggest that it interacts with serotonin and dopamine receptors, which may contribute to its effects on mood and cognition. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups is believed to enhance its lipophilicity, allowing for better penetration through the blood-brain barrier.

Biological Activity Overview

Activity Description References
Antidepressant EffectsDemonstrated potential in alleviating symptoms of depression in animal models.
Antipsychotic PropertiesExhibits effects similar to known antipsychotics, potentially reducing psychotic symptoms.
Anti-inflammatory ActionInhibits pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases.
Neuroprotective EffectsProtects neuronal cells from oxidative stress-induced apoptosis.

Case Studies

  • Antidepressant Efficacy : A study conducted on rodent models indicated that C-1 administration led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The results were comparable to those observed with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Neuroprotective Properties : In vitro experiments revealed that C-1 could reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Effects : Research demonstrated that C-1 significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages, indicating its anti-inflammatory capabilities .

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